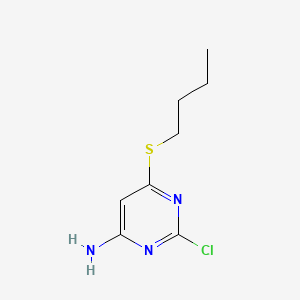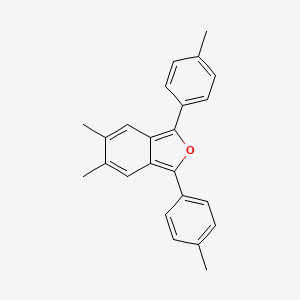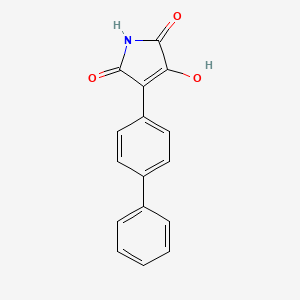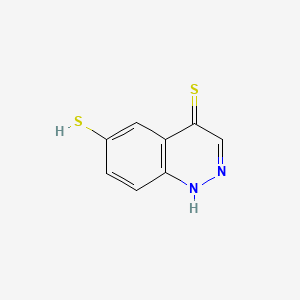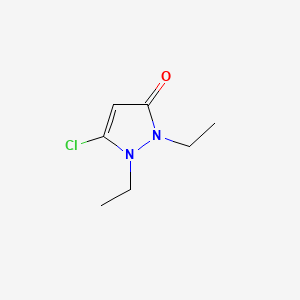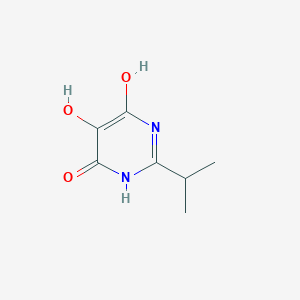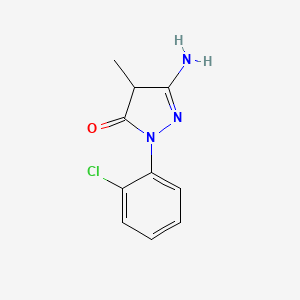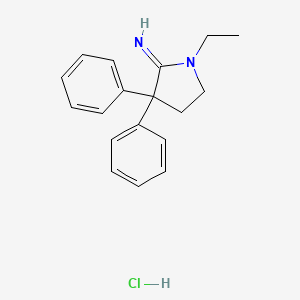
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and ability to form stable intermediates. This compound is particularly valuable in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride typically involves the reaction of ethylamine with 3,3-diphenylpyrrolidine-2-one. The reaction is carried out under controlled conditions to ensure the formation of the desired imine compound. The hydrochloride salt is then formed by reacting the imine with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted imines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride involves its ability to form stable intermediates with various biological molecules. It targets specific molecular pathways, including enzyme inhibition and protein binding, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A commonly used carbodiimide reagent.
1-Ethyl-3-(3-dimethylaminopropyl)urea: Another related compound with similar reactivity.
Uniqueness: 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
7468-33-9 |
|---|---|
Formule moléculaire |
C18H21ClN2 |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
1-ethyl-3,3-diphenylpyrrolidin-2-imine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-2-20-14-13-18(17(20)19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,19H,2,13-14H2,1H3;1H |
Clé InChI |
KCRBIMWBALHTOD-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(C1=N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
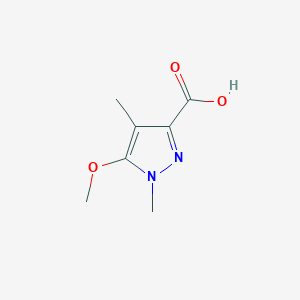
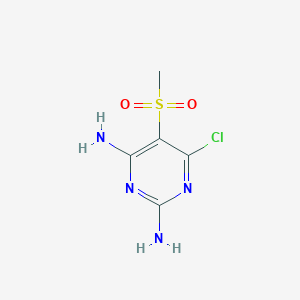
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)
